molecular formula C20H26O4 B12924540 (3aR,6Z,10E,14Z,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid

(3aR,6Z,10E,14Z,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid

Cat. No.: B12924540
M. Wt: 330.4 g/mol
InChI Key: SORYERHBQFTRIK-MDLRLGSJSA-N
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Description

The compound (3aR,6Z,10E,14Z,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid is a complex organic molecule with a unique structure It belongs to the class of cyclotetradeca[b]furan derivatives and is characterized by multiple double bonds, a carboxylic acid group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6Z,10E,14Z,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a linear diene or triene, under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The optimization of reaction parameters, such as catalyst concentration, reaction time, and temperature, is crucial to ensure efficient production. Additionally, purification techniques like chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,6Z,10E,14Z,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, (3aR,6Z,10E,14Z,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (3aR,6Z,10E,14Z,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6Z,10E,14Z,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid: shares similarities with other cyclotetradeca[b]furan derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and double bonds, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(3aR,6Z,10E,14Z,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid

InChI

InChI=1S/C20H26O4/c1-13-6-4-8-16(19(21)22)9-5-7-14(2)12-18-17(11-10-13)15(3)20(23)24-18/h6,9,12,17-18H,3-5,7-8,10-11H2,1-2H3,(H,21,22)/b13-6-,14-12-,16-9+/t17-,18+/m1/s1

InChI Key

SORYERHBQFTRIK-MDLRLGSJSA-N

Isomeric SMILES

C/C/1=C/CC/C(=C\CC/C(=C\[C@H]2[C@H](CC1)C(=C)C(=O)O2)/C)/C(=O)O

Canonical SMILES

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O

Origin of Product

United States

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